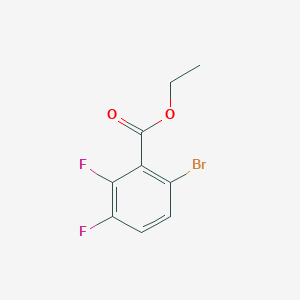

Ethyl 6-bromo-2,3-difluorobenzoate

Description

Structure

2D Structure

Properties

IUPAC Name |

ethyl 6-bromo-2,3-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c1-2-14-9(13)7-5(10)3-4-6(11)8(7)12/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMBKJWAROFABY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ethyl 6 Bromo 2,3 Difluorobenzoate: a Detailed Profile

Synthesis and Characterization

The synthesis of this compound would likely commence from a suitably substituted fluorinated aromatic precursor. A plausible synthetic route could involve the esterification of 6-bromo-2,3-difluorobenzoic acid. The synthesis of the parent acid, 6-bromo-2,3-difluorobenzoic acid, can be achieved through various methods, including the bromination of 2,3-difluorobenzoic acid or the lithiation and subsequent carboxylation of 1-bromo-2,3-difluorobenzene.

Another potential starting material is 6-bromo-2,3-difluorotoluene (B1590535), which can be oxidized to the corresponding benzoic acid and then esterified. The synthesis of 6-bromo-2,3-difluorotoluene has been reported, involving the diazotization of 3,4-difluoro-2-methylaniline (B178413) followed by a Sandmeyer-type reaction with a bromide source. chemsrc.com

Table 1: Postulated Physicochemical Properties of this compound

| Property | Predicted Value/Information |

| Molecular Formula | C₉H₇BrF₂O₂ |

| Molecular Weight | 265.05 g/mol |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Expected to be elevated due to halogen substitution |

| Solubility | Likely soluble in common organic solvents |

Note: These properties are estimations based on the structure and data for similar compounds and have not been experimentally verified in publicly available literature.

Spectroscopic Data Analysis (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet) and the aromatic protons. The aromatic region would likely display complex splitting patterns due to coupling with both other protons and the adjacent fluorine atoms.

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the six aromatic carbons. The aromatic carbon signals would exhibit splitting due to carbon-fluorine coupling (¹JCF, ²JCF, ³JCF), providing valuable information about the substitution pattern.

¹⁹F NMR: The fluorine NMR spectrum would be crucial for confirming the presence and chemical environment of the two fluorine atoms. It would likely show two distinct signals, each with coupling to the other fluorine atom and to nearby protons.

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Reactivity and Potential Transformations

The reactivity of this compound is dictated by its functional groups: the ethyl ester, the bromine atom, and the difluorinated benzene (B151609) ring.

The bromine atom is the most likely site for initial synthetic transformations. It can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce new carbon-carbon bonds. This would allow for the elaboration of the aromatic core while preserving the fluorine atoms and the ester functionality. The bromine can also be converted to an organolithium or Grignard reagent, which can then react with various electrophiles.

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides or subjected to reduction. The difluorinated aromatic ring is generally stable but can undergo nucleophilic aromatic substitution under certain conditions, particularly if activated by additional electron-withdrawing groups.

Reactivity and Transformational Chemistry of Ethyl 6 Bromo 2,3 Difluorobenzoate

Cross-Coupling Reactions Involving the Bromine Center

The carbon-bromine bond in ethyl 6-bromo-2,3-difluorobenzoate is the primary site for palladium or nickel-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex. rsc.orgnih.gov For this compound, the bromine atom serves as the leaving group in the catalytic cycle. The reaction typically involves an oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst.

Organoboron reagents used in this coupling are generally mild, readily available, and environmentally benign. rsc.org A variety of such reagents can be used, including boronic acids, boronate esters, and organotrifluoroborates. rsc.orgnih.gov The choice of ligand on the palladium catalyst, the base, and the solvent system are crucial for achieving high yields and functional group tolerance. nih.gov

Table 1: Key Components of the Suzuki-Miyaura Coupling

| Component | Role | Examples |

| Catalyst | Facilitates the reaction cycle | Pd(PPh₃)₄, PdCl₂(dppf), PdCl₂(AtaPhos)₂ nih.gov |

| Organoboron Reagent | Provides the new carbon fragment | Phenylboronic acid, potassium alkenyltrifluoroborates nih.gov |

| Base | Activates the organoboron reagent | Cs₂CO₃, K₂CO₃, Na₂CO₃ |

| Solvent | Dissolves reactants and facilitates reaction | Toluene/water, Dioxane, THF |

The reaction conditions are generally mild and tolerate a wide range of functional groups, making this a powerful tool for the synthesis of complex molecules derived from this compound. rsc.org

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. researchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.netnih.gov The reaction of this compound with a terminal alkyne would result in the corresponding alkynyl-substituted difluorobenzoate.

The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex formed from the oxidative addition of the aryl bromide. Reductive elimination then yields the final product. researchgate.net Copper-free Sonogashira couplings have also been developed, which can be advantageous in certain biological applications or for substrates sensitive to copper. nih.govresearchgate.net

Table 2: Typical Conditions for Sonogashira Coupling

| Reagent/Catalyst | Function | Common Examples |

| Palladium Catalyst | Main catalyst for C-C bond formation | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Co-catalyst | Facilitates formation of the acetylide | CuI |

| Base | Neutralizes the generated HBr and deprotonates the alkyne | Et₃N, DIPEA nih.gov |

| Solvent | Reaction medium | THF, DMF, Toluene |

This reaction is highly valuable for the synthesis of aryl alkynes, which are important intermediates in the preparation of pharmaceuticals and functional materials. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgmychemblog.com This reaction has largely replaced harsher traditional methods for synthesizing aryl amines due to its milder conditions and broader substrate scope. wikipedia.org When applied to this compound, this reaction allows for the introduction of a wide variety of primary and secondary amines at the 6-position.

The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination and deprotonation of the amine, and finally reductive elimination to form the C-N bond and regenerate the catalyst. mychemblog.com The choice of phosphine (B1218219) ligand is critical for the success of the reaction, with bulky, electron-rich ligands often providing the best results. wikipedia.orgorganic-chemistry.org

Table 3: Components of the Buchwald-Hartwig Amination

| Component | Role | Examples |

| Palladium Precatalyst | Source of the active Pd(0) catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Stabilizes the catalyst and promotes key steps | BINAP, Xantphos, t-Bu-Xphos mychemblog.com |

| Base | Deprotonates the amine | NaOt-Bu, Cs₂CO₃, K₃PO₄ |

| Amine | Nitrogen source | Primary amines, secondary amines, ammonia (B1221849) equivalents wikipedia.org |

This reaction provides a direct route to a diverse range of N-aryl compounds from this compound.

The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions developed, utilizing a Grignard reagent and an organic halide. organic-chemistry.orgwikipedia.org This reaction, typically catalyzed by nickel or palladium complexes, can be used to form carbon-carbon bonds by reacting this compound with a suitable Grignard reagent (R-MgBr). organic-chemistry.orgwikipedia.org

The advantage of the Kumada coupling lies in the direct use of Grignard reagents, which are readily prepared. organic-chemistry.org However, the high reactivity of Grignard reagents limits the functional group tolerance of the reaction. wikipedia.org The reaction mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org

Table 4: Kumada Coupling Reaction Components

| Component | Function | Examples |

| Catalyst | Facilitates the C-C bond formation | NiCl₂(dppe), Pd(PPh₃)₄ |

| Grignard Reagent | Nucleophilic carbon source | Phenylmagnesium bromide, Alkylmagnesium halides |

| Substrate | Electrophilic partner | Aryl bromides, vinyl halides wikipedia.org |

| Solvent | Reaction medium, typically ethereal | THF, Diethyl ether wikipedia.org |

Recent advancements have led to the development of more robust catalysts, including cobalt-based systems for asymmetric Kumada couplings. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the two fluorine atoms and the ethyl ester group activates the aromatic ring of this compound towards nucleophilic attack.

Nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings typically proceeds through a two-step addition-elimination mechanism. chemistrysteps.comlibretexts.org In the case of this compound, a strong nucleophile attacks the carbon atom bearing a leaving group (one of the fluorine atoms or the bromine atom). This initial addition step breaks the aromaticity of the ring and forms a resonance-stabilized carbanion known as a Meisenheimer complex. chemistrysteps.com

The negative charge in the Meisenheimer complex is delocalized onto the electron-withdrawing groups, which stabilizes this intermediate. chemistrysteps.com In the subsequent elimination step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.comchemguide.co.uk The regioselectivity of the attack depends on the relative activation by the electron-withdrawing groups and the nature of the leaving groups. Generally, fluorine is a better leaving group than bromine in SNAr reactions due to its high electronegativity which stabilizes the transition state leading to the Meisenheimer complex.

Table 5: Steps in the SNAr Addition-Elimination Mechanism

| Step | Description | Key Feature |

| 1. Nucleophilic Addition | A strong nucleophile attacks an electron-deficient carbon on the aromatic ring. youtube.com | Formation of a non-aromatic, resonance-stabilized Meisenheimer complex. chemistrysteps.com |

| 2. Elimination | A leaving group is expelled from the Meisenheimer complex. | Restoration of the aromatic ring. chemistrysteps.com |

The presence of multiple electron-withdrawing groups on the benzene (B151609) ring of this compound makes it a prime substrate for studying the intricacies of SNAr mechanisms.

Influence of Fluorine Substituents on SNAr Reactivity and Regioselectivity

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) is significantly influenced by the presence of the two fluorine atoms and the ethyl carboxylate group. These substituents are strongly electron-withdrawing, which serves to activate the aromatic ring toward attack by nucleophiles. The SNAr mechanism typically proceeds via a two-step addition-elimination sequence involving a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov However, for some substrates, particularly those with bromide or chloride leaving groups, the reaction may proceed through a concerted, single-step mechanism. nih.govresearchgate.net

The regioselectivity of SNAr reactions on this substrate is determined by the positions of the activating groups relative to the potential leaving groups (bromo and fluoro substituents). In the case of this compound, the electron-withdrawing ester group (-COOEt) at C1, along with the fluorine atoms at C2 and C3, powerfully activates the ring. Nucleophilic attack is generally favored at positions ortho and para to the most strongly activating groups.

Computational studies on related polyhalogenated aromatic compounds have shown that the relative stability of the potential Meisenheimer intermediates or the energy of the transition state in a concerted mechanism can predict the site of substitution. researchgate.net For this compound, there are three potential leaving groups: the bromine atom at C6 and the fluorine atoms at C2 and C3.

Substitution of Bromine (C6): The bromine at C6 is ortho to the ester group and meta to the C3-fluorine.

Substitution of Fluorine (C2): The fluorine at C2 is ortho to both the ester group and the C3-fluorine.

Substitution of Fluorine (C3): The fluorine at C3 is ortho to the C2-fluorine and meta to the ester group.

Fluorine is typically a better leaving group than bromine in SNAr reactions when the attack is rate-determining, due to its high electronegativity which stabilizes the transition state. However, the C-Br bond is weaker than the C-F bond, which can favor bromide displacement in the elimination step. The precise outcome depends on the specific nucleophile and reaction conditions. By analogy with the reaction of 2,3,4-trifluoronitrobenzene, where nucleophilic attack occurs at the C4 position (para to the strongly activating nitro group), substitution on this compound is most likely to occur at the C6 position, displacing the bromide, due to the combined activating effect of the ortho ester and the fluorine at C2. google.com

Reactivity with Various Nucleophiles (e.g., amines, thiols)

The activated aromatic ring of this compound is expected to react with a range of soft and hard nucleophiles, including amines and thiols. These reactions are fundamental in medicinal chemistry for building molecular complexity. rsc.org

Reaction with Amines: Primary and secondary amines are common nucleophiles in SNAr reactions. The reaction of this compound with an amine (R-NH₂) would likely proceed via substitution of the bromine atom at the C6 position to yield the corresponding 6-amino-2,3-difluorobenzoate derivative. A base, such as triethylamine (B128534) or potassium carbonate, is typically added to neutralize the HBr formed during the reaction.

Reaction with Thiols: Thiolates (RS⁻), generated from thiols in the presence of a base, are excellent nucleophiles for SNAr. The reaction with a thiol would similarly be expected to displace the C6-bromo substituent, leading to the formation of a 6-(alkylthio)- or 6-(arylthio)-2,3-difluorobenzoate.

The general conditions for these reactions involve heating the substrate with the nucleophile in a polar aprotic solvent like DMF, DMSO, or NMP.

| Nucleophile | Expected Product Position | Illustrative Product Name |

| Amine (e.g., Aniline) | C6 | Ethyl 2,3-difluoro-6-(phenylamino)benzoate |

| Thiol (e.g., Thiophenol) | C6 | Ethyl 2,3-difluoro-6-(phenylthio)benzoate |

Transformations of the Ester Moiety

The ethyl carboxylate group is a key functional handle that can be readily transformed into other functionalities.

The ethyl ester can be selectively hydrolyzed to the corresponding carboxylic acid, 6-bromo-2,3-difluorobenzoic acid, without affecting the other substituents on the aromatic ring. This transformation is typically achieved under basic or acidic conditions.

Base-Mediated Hydrolysis: Saponification using an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by an acidic workup, is a common and effective method. The reaction generally proceeds at room temperature or with gentle heating.

Acid-Catalyzed Hydrolysis: Refluxing the ester in an aqueous solution of a strong acid, like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), will also yield the carboxylic acid.

The existence of 6-bromo-2,3-difluorobenzoic acid as a commercially available compound implies that this hydrolysis is a standard and high-yielding transformation. accelachem.combldpharm.com

The ester functionality can be reduced to a primary alcohol, yielding (6-bromo-2,3-difluorophenyl)methanol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters.

Lithium Aluminum Hydride (LiAlH₄): This is the most common and effective reagent for ester reduction. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to quench the excess reagent and hydrolyze the intermediate aluminum alkoxide complex.

The availability of (6-bromo-2,3-difluorophenyl)methanol from chemical suppliers confirms that this reduction is a feasible and documented process. ambeed.com

| Transformation | Reagent(s) | Product |

| Hydrolysis | 1. NaOH (aq) 2. H₃O⁺ | 6-Bromo-2,3-difluorobenzoic acid |

| Reduction | 1. LiAlH₄ 2. H₂O | (6-Bromo-2,3-difluorophenyl)methanol |

Other Reactive Pathways

The oxidative transformation of the bromo-difluoro-aromatic system is complex and can lead to a variety of products depending on the oxidant and reaction conditions. Direct oxidation of the aromatic ring is generally challenging due to its electron-deficient nature. However, under forcing conditions, such as with strong oxidizing agents or during combustion, degradation of the ring can occur.

Studies on the low-temperature oxidation of monobromobenzene have shown that the initial steps involve the formation of bromophenols and bromophenoxy radicals. nih.gov By analogy, oxidation of this compound could potentially lead to the formation of hydroxylated species, such as ethyl 6-bromo-2,3-difluoro-x-hydroxybenzoate. However, the position of hydroxylation would be difficult to control, and side reactions, including decarboxylation and ring-opening, would be likely. Such transformations are not typically used for selective synthesis but are relevant in the context of metabolic or environmental degradation studies. nih.gov

Photochemical Reactivity and Photosensitization Potential of Benzoate (B1203000) Esters

The study of the interaction of light with benzoate esters has revealed a range of photochemical behaviors, including their potential to act as photosensitizers. Photosensitizers are compounds that, upon absorbing light, can transfer the absorbed energy to another molecule, thereby inducing a chemical reaction in the second molecule without being consumed themselves. rsc.org This section explores the photochemical reactivity of benzoate esters, with a particular focus on their role as photosensitizers, drawing parallels to the expected behavior of this compound.

The core of photosensitization by benzoate esters lies in their ability to be excited to a triplet state upon light absorption, which can then act as a catalyst in various chemical transformations. rsc.org A desirable photosensitizer should possess several key characteristics: strong absorption of light, a high yield of intersystem crossing to the triplet state, and a sufficiently long triplet lifetime to interact with a reactant molecule. rsc.org

Recent research has highlighted the effectiveness of benzoyl groups as a versatile architecture for photosensitizers. nih.govrsc.orgresearchgate.net They can function both as independent photosensitizing catalysts and as "photosensitizing auxiliaries" that can be temporarily attached to a substrate to facilitate a reaction. nih.govrsc.orgresearchgate.net This dual functionality significantly broadens their applicability in synthetic chemistry.

A notable application of benzoate esters as photosensitizers is in the direct C(sp³)–H fluorination of organic molecules using reagents like SelectFluor. nih.govrsc.orgresearchgate.net The general mechanism proposed for this transformation involves the following steps:

Photoexcitation: The benzoate ester absorbs light, promoting it to an excited singlet state.

Intersystem Crossing: The excited singlet state undergoes intersystem crossing to form a more stable triplet excited state. The presence of heavy atoms, such as bromine in this compound, is known to facilitate this process. nsf.gov

Energy Transfer: The triplet excited state of the benzoate ester transfers its energy to the fluorinating agent (e.g., SelectFluor), which then becomes activated. nih.gov

Reaction with Substrate: The activated fluorinating agent then reacts with the substrate to introduce a fluorine atom. nih.gov

The efficiency of this process is highly dependent on the substituents on the benzoate ring. For instance, studies have shown that methyl 4-fluorobenzoate (B1226621) is a surprisingly effective photosensitizing catalyst for fluorination, while other para-substituted benzoates (with Cl, Br, or CF₃) were found to be ineffective. nih.govrsc.orguni-regensburg.de This underscores the subtle electronic and structural factors that govern the photosensitizing ability of a given benzoate ester. The specific substitution pattern of this compound, with its combination of a bromine atom and two fluorine atoms, would therefore be expected to significantly influence its photochemical properties.

The following table summarizes the effectiveness of various para-substituted methyl benzoates as photosensitizing catalysts in the fluorination of 1-adamantanol.

| Substituent (X) in methyl 4-X-benzoate | Effectiveness as Photosensitizing Catalyst | Reference |

|---|---|---|

| F | Effective | nih.govrsc.orguni-regensburg.de |

| Cl | Ineffective | nih.govrsc.orguni-regensburg.de |

| Br | Ineffective | nih.govrsc.orguni-regensburg.de |

| CF₃ | Ineffective | nih.govrsc.orguni-regensburg.de |

Beyond photosensitization for fluorination, benzoate esters can undergo other photochemical reactions. For example, methyl benzoate has been shown to participate in hydrogen abstraction and [2+2] cycloaddition reactions with olefins. rsc.orgrsc.org These reactions are thought to proceed through the excited singlet state of the ester. rsc.orgrsc.org

The triplet state energies of benzoate esters are a critical factor in their photosensitizing potential, particularly in energy transfer reactions. nih.gov While the triplet energies for many substituted benzoates have been determined, there is not always a direct correlation between these values and the efficiency of the photochemical reactions they mediate, suggesting that other factors also play a significant role. nih.gov

In the context of this compound, the presence of the bromine atom would be expected to enhance intersystem crossing to the triplet state, a phenomenon known as the heavy-atom effect. This could potentially make it an efficient photosensitizer. However, the electronic effects of the two fluorine atoms on the benzene ring would also modulate its excited-state properties and reactivity. Detailed photochemical studies of this compound would be necessary to fully elucidate its specific reactivity and potential as a photosensitizer.

Applications in Advanced Organic Synthesis and Chemical Scaffold Development

Ethyl 6-bromo-2,3-difluorobenzoate as a Key Intermediate for Complex Molecular Architectures

The strategic placement of three distinct functional groups—an ethyl ester, a bromine atom, and two fluorine atoms—on the aromatic ring makes this compound a valuable intermediate for the synthesis of intricate molecular structures. While direct and extensive research on this specific ethyl ester is not widely documented, the reactivity of its core, 6-bromo-2,3-difluorobenzoic acid, and its methyl ester analog provides a strong basis for its utility.

The bromine atom at the 6-position is particularly amenable to a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, the Suzuki-Miyaura coupling of related brominated aromatics with boronic acids is a well-established method for creating biaryl structures, which are common motifs in pharmaceuticals and materials science. researchgate.net Similarly, the bromine can be displaced by various nucleophiles or converted into an organometallic reagent, further expanding its synthetic potential.

The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in biologically active molecules. Alternatively, the ester can be reduced to an alcohol, providing another point of diversification. The presence of the fluorine atoms can influence the reactivity of the other functional groups and impart unique properties to the final molecules.

Synthesis of Fluorine-Containing Aromatic and Heterocyclic Scaffolds

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound serves as an excellent starting point for the synthesis of various fluorine-containing aromatic and heterocyclic scaffolds.

Strategic Utility in the Construction of Multifunctional Aromatic Systems

The difluorinated benzene (B151609) ring of this compound is a robust scaffold that can be further elaborated. The bromine atom can be replaced through cross-coupling reactions to introduce a wide array of substituents, including alkyl, alkenyl, alkynyl, and aryl groups. This allows for the systematic construction of multifunctional aromatic systems where the fluorine atoms can modulate the electronic properties and conformation of the molecule. The synthesis of substituted quinolines, for example, often involves the cyclization of N-arylacetamides, and intermediates derived from this compound could potentially be used in similar synthetic strategies. researchgate.netgoogle.com

Precursor for Brominated and Fluorinated Building Blocks in Medicinal Chemistry

Building blocks containing both bromine and fluorine are highly sought after in medicinal chemistry. This compound can be transformed into a variety of such building blocks. For instance, hydrolysis of the ester to the carboxylic acid (6-bromo-2,3-difluorobenzoic acid, CAS 183065-72-7) provides a key intermediate for the synthesis of more complex molecules. uni.lu This acid can be coupled with various amines to generate a library of amides for biological screening. Furthermore, the development of amino acid ester prodrugs of similar brominated compounds has been shown to enhance metabolic stability, suggesting a potential application for derivatives of this compound. nih.gov

Development of Diverse Functionalized Aromatic Esters

The ester group of this compound can be readily transformed into other functional groups, leading to a diverse range of functionalized aromatic esters. Transesterification with different alcohols can yield a variety of esters with tailored properties. The ester can also be converted to an amide by reaction with an amine, or to a ketone via reaction with an organometallic reagent. These transformations, coupled with the reactivity of the bromine atom, allow for the creation of a vast chemical space from a single starting material.

Leveraging Halogenation for Modulating Molecular Properties in Synthetic Design

The presence and position of halogen atoms on an aromatic ring have a profound impact on the molecule's physical, chemical, and biological properties.

Positional Effects of Fluorine and Bromine on Reactivity and Selectivity

The two adjacent fluorine atoms at the 2- and 3-positions of this compound are strongly electron-withdrawing, which can influence the reactivity of the entire molecule. This electron-withdrawing effect can activate the aromatic ring for nucleophilic aromatic substitution, although the steric hindrance from the adjacent bromine and ester groups would need to be considered. The bromine at the 6-position is ortho to the ester group and meta to one of the fluorine atoms, which affects its reactivity in cross-coupling reactions. The specific substitution pattern of this compound, when compared to its isomers like 4-bromo-2,6-difluorobenzoic acid, can lead to different reactivity profiles and product distributions in chemical reactions. sigmaaldrich.com For example, the steric and electronic environment around the bromine atom will dictate the efficiency and regioselectivity of cross-coupling reactions.

Below is a table of related compounds and their key identifiers, which are often used in the synthesis of more complex molecules.

| Compound Name | CAS Number | Molecular Formula |

| 6-bromo-2,3-difluorobenzoic acid | 183065-72-7 | C₇H₃BrF₂O₂ |

| mthis compound | 364727-87-7 | C₈H₅BrF₂O₂ |

| 4-bromo-2,6-difluorobenzoic acid | 183065-68-1 | C₇H₃BrF₂O₂ |

| 2-bromo-3,6-difluorobenzoic acid | Not Available | C₇H₃BrF₂O₂ |

| ethyl 3-bromo-2,5-difluorobenzoate | 1504876-00-9 | C₉H₇BrF₂O₂ |

| 4-bromo-2-ethyl-1-fluorobenzene | 627463-25-6 | C₈H₈BrF |

Theoretical Considerations of Halogen Bond Interactions in Supramolecular Assemblies

The directed and specific nature of halogen bonding has cemented its role as a powerful tool in the field of crystal engineering and the rational design of supramolecular assemblies. Halogen bonds are non-covalent interactions that occur between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. mdpi.com For this compound, the bromine atom, and to a lesser extent the fluorine atoms, are the key players in forming such interactions, which dictate the packing of molecules in the solid state and the formation of larger, well-defined architectures.

Theoretical studies on bromobenzene (B47551) and its derivatives provide a robust framework for understanding the potential halogen bonding capabilities of this compound. The strength and directionality of these interactions are highly influenced by the electronic environment of the halogen atom. In this molecule, the presence of two electron-withdrawing fluorine atoms on the phenyl ring is expected to enhance the electrophilic character of the σ-hole on the bromine atom, thereby strengthening its potential for halogen bonding.

Computational methods, particularly Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM), are instrumental in dissecting the nature of these interactions. nih.govacs.org Ab initio calculations on model systems, such as the complexes between bromobenzene and various electron donors, have shown that halogen bond energies can range from weak, primarily electrostatic interactions to stronger, more covalent-like bonds. nih.gov These interactions can even rival the strength of conventional hydrogen bonds. nih.gov

For this compound, several types of halogen bond interactions can be envisaged in its supramolecular assemblies:

Br···O Interactions: The ester carbonyl oxygen is a potent halogen bond acceptor. The bromine atom of one molecule can interact with the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or dimeric motifs.

Br···Br Interactions: In some cases, bromine atoms can interact with each other, influencing the molecular packing. mdpi.com

π-Interactions: The electron-rich π-system of the benzene ring can also act as a halogen bond acceptor, leading to Br···π interactions. rsc.org

The geometric and energetic parameters of these interactions can be predicted with a high degree of accuracy using computational models. The table below presents typical ranges for halogen bond energies and geometries derived from theoretical studies on analogous brominated aromatic compounds.

| Interaction Type | Donor Atom | Acceptor Atom/Group | Typical Interaction Energy (kcal/mol) | Typical Intermolecular Distance (Å) |

|---|---|---|---|---|

| Halogen Bond | Br | O (carbonyl) | -3.0 to -8.0 | 2.8 to 3.2 |

| Halogen Bond | Br | N (pyridine-type) | -4.0 to -10.0 | 2.7 to 3.1 |

| Halogen Bond | Br | F | -1.0 to -3.0 | 3.0 to 3.4 |

| Halogen Bond | Br | π (arene) | -2.0 to -5.0 | 3.2 to 3.6 |

Note: The values in this table are illustrative and are based on data from theoretical studies on a range of brominated aromatic compounds. The actual values for this compound may vary.

The interplay of these various halogen bonding motifs, along with other non-covalent interactions such as π-π stacking and van der Waals forces, will ultimately determine the three-dimensional supramolecular architecture of this compound in the solid state. Theoretical modeling is, therefore, an indispensable tool for predicting and understanding the complex crystal structures that can arise from this versatile building block.

Advanced Spectroscopic and Analytical Techniques for Reaction Monitoring and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation and quantitative analysis of organic molecules. For a molecule like Ethyl 6-bromo-2,3-difluorobenzoate, with its various magnetically active nuclei (¹H, ¹³C, ¹⁹F), NMR provides a wealth of information.

The ability to monitor chemical reactions in real-time provides significant advantages for process optimization, understanding reaction kinetics, and identifying transient intermediates. Flow NMR and benchtop NMR systems are at the forefront of this analytical evolution. beilstein-journals.orgnih.gov

Flow NMR involves continuously passing a reaction mixture through the NMR spectrometer's detection coil. This allows for the sequential acquisition of spectra as the reaction progresses, providing a "movie" of the chemical transformation. beilstein-journals.org For the synthesis of this compound, which could, for example, be formed via the esterification of 6-bromo-2,3-difluorobenzoic acid with ethanol, flow NMR could track the disappearance of the carboxylic acid proton and the appearance of the ethyl ester signals.

Benchtop NMR spectrometers , operating at lower field strengths (e.g., 60-100 MHz), have emerged as powerful tools for at-line or in-line reaction monitoring directly in the synthesis laboratory. nih.govrsc.orgchromatographytoday.com Their compact size and reduced need for cryogens make them highly accessible. chromatographytoday.com Despite their lower resolution compared to high-field instruments, they can readily distinguish key signals to track reaction progress. For instance, in a reaction involving this compound, a benchtop NMR could monitor the integration changes of the ethyl group's quartet and triplet, providing a straightforward measure of conversion over time. nih.govchromatographytoday.com

Illustrative Example of Reaction Monitoring Data: Disclaimer: The following table is a hypothetical representation of data that could be obtained from monitoring a reaction involving this compound and is for illustrative purposes only, as specific experimental data is not publicly available.

| Reaction Time (minutes) | Integral of Starting Material (Aromatic Region) | Integral of this compound (CH2 Quartet) | % Conversion |

| 0 | 1.00 | 0.00 | 0 |

| 10 | 0.85 | 0.15 | 15 |

| 30 | 0.52 | 0.48 | 48 |

| 60 | 0.21 | 0.79 | 79 |

| 120 | 0.05 | 0.95 | 95 |

The definitive confirmation of the structure of this compound is achieved through a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each of these techniques provides complementary information.

¹H NMR: The proton NMR spectrum would show characteristic signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and the aromatic protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the bromine and fluorine substituents.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. acs.org The spectrum would show signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the six carbons of the benzene (B151609) ring. The carbon signals in the aromatic region are split due to coupling with the fluorine atoms (C-F coupling), which provides valuable connectivity information.

¹⁹F NMR: As fluorine is 100% abundant and has a spin of ½, ¹⁹F NMR is a highly sensitive technique for fluorinated organic compounds. chemrxiv.org The ¹⁹F NMR spectrum of this compound would exhibit two distinct signals for the two non-equivalent fluorine atoms. The coupling between these fluorine atoms and with the aromatic protons would further confirm their positions on the benzene ring.

Predicted NMR Data for this compound: Disclaimer: The following data is predicted or based on typical values for similar compounds and is for illustrative purposes. Actual experimental values may vary.

¹H NMR (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.4-7.6 | m | 1H | Aromatic CH |

| ~7.1-7.3 | m | 1H | Aromatic CH |

| 4.41 | q | 2H | -OCH₂CH₃ |

¹³C NMR (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~163 | C=O |

| ~150 (dd) | C-F |

| ~148 (dd) | C-F |

| ~128 | Aromatic CH |

| ~125 | Aromatic C-Br |

| ~120 | Aromatic CH |

| ~115 (d) | Aromatic C-COOEt |

| 62.5 | -OCH₂CH₃ |

¹⁹F NMR (in CDCl₃, 376 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~ -135 | d | F |

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different components in a mixture based on their diffusion coefficients, which are related to their size and shape. u-tokyo.ac.jpresearchgate.net This allows for the analysis of complex mixtures without the need for physical separation. u-tokyo.ac.jp

In the context of this compound synthesis, DOSY can be used to:

Assess Purity: By analyzing a crude reaction mixture, DOSY can distinguish the signals of the desired product from those of starting materials, reagents, and byproducts, providing a clear picture of the reaction outcome.

Monitor Reaction Progress: By acquiring DOSY spectra at different time points, the change in the diffusion coefficients of the reactants and products can be observed, offering another dimension to reaction monitoring.

Illustrative DOSY Data for a Hypothetical Reaction Mixture: Disclaimer: This table presents hypothetical diffusion coefficients for illustrative purposes.

| Compound | Molecular Weight ( g/mol ) | Predicted Diffusion Coefficient (D) in CDCl₃ (10⁻¹⁰ m²/s) |

| 6-bromo-2,3-difluorobenzoic acid | 237.01 | ~8.5 |

| Ethanol | 46.07 | ~15.0 |

| This compound | 265.04 | ~7.8 |

Quantitative NMR (qNMR) is a method for determining the concentration or purity of a substance by comparing the integral of one of its signals to the integral of a known amount of an internal standard. ox.ac.uknih.gov This technique is highly accurate and does not require a calibration curve for each analyte.

For this compound, qNMR can be employed to:

Determine Reaction Yield: By adding a known amount of an internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) to a crude reaction product, the exact yield of the desired ester can be calculated without the need for isolation. reddit.com

Conduct Kinetic Studies: By taking aliquots from a reaction at various times and analyzing them by qNMR, precise concentration data can be obtained. This data can then be used to determine the rate law and activation parameters of the reaction, providing deep mechanistic insights. sciepub.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the accurate mass determination of molecules with high precision, often to within a few parts per million (ppm). This accuracy is sufficient to determine the elemental formula of a compound.

For this compound, HR-ESI-MS would be used to:

Confirm the Molecular Formula: The presence of bromine results in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), which would be clearly visible in the mass spectrum. researchgate.netnih.gov The accurate mass measurement of the molecular ion peak ([M]⁺ or [M+H]⁺) would confirm the elemental composition C₉H₇BrF₂O₂.

Predicted HR-ESI-MS Data for this compound: Disclaimer: The following data is calculated and for illustrative purposes.

| Ion | Calculated m/z ([M+H]⁺) |

| C₉H₈⁷⁹BrF₂O₂⁺ | 264.9723 |

| C₉H₈⁸¹BrF₂O₂⁺ | 266.9702 |

Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) for Catalytic Intermediate Detection

Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) is a powerful technique for the real-time, continuous monitoring of solution-phase chemical reactions. uvic.caresearchgate.net By applying a slight overpressure of an inert gas to the reaction vessel, the solution is continuously infused through a capillary directly into an electrospray ionization (ESI) mass spectrometer. researchgate.netresearchgate.net This setup enables the acquisition of mass spectra in real-time within an air- and moisture-free environment, making it ideal for studying sensitive catalytic processes. uvic.caresearchgate.net

The primary advantage of PSI-ESI-MS is its ability to detect and track the temporal evolution of reactants, products, and, most critically, low-concentration catalytic intermediates. uvic.ca In a hypothetical palladium-catalyzed cross-coupling reaction involving this compound, such as a Suzuki-Miyaura coupling, PSI-ESI-MS could provide direct evidence for the formation and consumption of key species in the catalytic cycle. For instance, it would be possible to observe the oxidative addition product of the palladium catalyst with the aryl bromide, a transient but crucial intermediate. The technique's high sensitivity and rapid data acquisition allow for the construction of detailed reaction profiles, revealing the dynamic interplay of all charged species. researchgate.net

Table 1: Hypothetical Monitoring of a Suzuki-Miyaura Reaction using PSI-ESI-MS

This interactive table illustrates the expected mass-to-charge ratios (m/z) for key species in a reaction involving this compound.

| Species | Formula | Role | Expected m/z (Monoisotopic) |

| This compound | C₉H₇BrF₂O₂ | Reactant | 263.96 |

| Phenylboronic acid | C₆H₇BO₂ | Reactant | 122.05 |

| Ethyl 2,3-difluoro-[1,1'-biphenyl]-6-carboxylate | C₁₅H₁₂F₂O₂ | Product | 262.08 |

| Oxidative Addition Intermediate (Hypothetical) | C₂₇H₂₂BrF₂O₂PPd | Catalytic Intermediate | 667.95 |

Note: The hypothetical intermediate assumes a common palladium catalyst with a phosphine (B1218219) ligand, such as P(t-Bu)₃.

Ion Mobility-Mass Spectrometry (IMS-MS) for Isomeric Species Analysis

Ion Mobility-Mass Spectrometry (IMS-MS) is a multidimensional analytical technique that separates ions based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge. researchgate.netnih.gov As ions travel through a drift tube filled with a neutral buffer gas, they are separated based on their differential mobility, which is influenced by their three-dimensional structure. nih.gov This provides an additional layer of separation that is orthogonal to mass spectrometry, making IMS-MS exceptionally powerful for distinguishing between isomeric compounds that are indistinguishable by MS alone. nih.govfrontiersin.org

In the synthesis and purification of this compound, the formation of unwanted positional isomers can be a significant challenge. For example, an isomeric impurity such as Ethyl 2-bromo-3,4-difluorobenzoate would have the exact same molecular weight and, therefore, the same m/z value as the target compound. A conventional mass spectrometer could not differentiate them. However, due to differences in their structures and dipole moments, these isomers would exhibit different conformations and collision cross-sections (CCS) in the gas phase. IMS-MS can exploit this difference to separate them, allowing for the unambiguous identification and quantification of each isomer. nih.gov This capability is crucial for quality control and for understanding the regioselectivity of synthetic pathways.

Table 2: Hypothetical IMS-MS Data for Isomeric Bromo-difluorobenzoates

This table demonstrates how IMS-MS can distinguish between isomers with identical masses by measuring their different drift times or collision cross-sections (CCS).

| Compound | Formula | m/z (Monoisotopic) | Hypothetical Drift Time (ms) | Status |

| This compound | C₉H₇BrF₂O₂ | 263.96 | 15.2 | Target Compound |

| Ethyl 2-bromo-3,4-difluorobenzoate | C₉H₇BrF₂O₂ | 263.96 | 15.8 | Isomeric Impurity |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. These methods are based on the principle that chemical bonds vibrate at specific, characteristic frequencies. nih.gov IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. nih.govijtsrd.com Together, they offer a comprehensive and often complementary molecular fingerprint.

For this compound, vibrational spectroscopy can unequivocally confirm the presence of its key structural features. The strong carbonyl (C=O) stretch of the ester group, the C-F stretching vibrations, and the C-Br stretch all appear in distinct regions of the spectrum. ijtsrd.com These techniques are not only used for final product characterization but also for in-situ reaction monitoring. irb.hrnih.gov By tracking the disappearance of the C-Br stretching band and the simultaneous appearance of new bands corresponding to the product, the progress of a cross-coupling reaction can be followed in real time. irb.hr

Table 3: Characteristic Vibrational Frequencies for this compound

This table lists the expected vibrational modes and their corresponding wavenumber ranges for the key functional groups in the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Ester C=O | Stretch | 1720-1740 (Strong) | 1720-1740 (Weak) |

| Aromatic C-H | Stretch | 3000-3100 (Medium) | 3000-3100 (Strong) |

| C-O (Ester) | Stretch | 1100-1300 (Strong) | 1100-1300 (Medium) |

| C-F | Stretch | 1200-1350 (Very Strong) | 1200-1350 (Weak) |

| C-Br | Stretch | 500-700 (Medium) | 500-700 (Strong) |

Integrated Analytical Platforms for Comprehensive Reaction Analysis

To achieve a truly comprehensive understanding of complex chemical transformations, researchers are increasingly turning to integrated analytical platforms that combine multiple spectroscopic and spectrometric techniques. researchgate.net These platforms leverage the strengths of different methods to provide orthogonal data, leading to more robust and detailed mechanistic insights. ubc.ca For instance, a reaction involving this compound could be monitored simultaneously by FTIR, Raman, and MS.

A typical integrated setup might involve a reaction vessel from which the solution is circulated through a flow cell for in-line FTIR and Raman analysis, while a separate stream is directed to a mass spectrometer via a PSI interface. researchgate.net This approach allows for the simultaneous observation of changes in functional groups (FTIR/Raman) and the identification of all charged species and their masses (MS). Such a platform would enable the correlation of the disappearance of the C-Br bond (Raman) with the decay of the starting material's mass signal (MS) and the formation of product-related intermediates and the final compound. This multi-faceted view is invaluable for developing a complete mechanistic picture, identifying reaction bottlenecks, and optimizing process conditions. ubc.ca

Table 4: Components of an Integrated Platform for Reaction Analysis

This table outlines how different analytical techniques within an integrated platform contribute to a comprehensive analysis of a reaction involving this compound.

| Analytical Technique | Information Provided | Application to this compound Analysis |

| FTIR Spectroscopy | Functional group transformation (e.g., C=O, C-O) | Monitoring changes in the ester group and disappearance of aryl-halide vibrations. |

| Raman Spectroscopy | Functional group transformation (e.g., C-Br, C-C) | Tracking the cleavage of the C-Br bond and formation of a new C-C bond in a coupling reaction. irb.hr |

| Mass Spectrometry (MS) | Molecular mass and identification of species | Detecting the reactant, product, and any charged catalytic intermediates by their m/z ratios. uvic.ca |

| Liquid Chromatography (LC) | Separation of mixture components | Separating the final product from unreacted starting materials and byproducts for quantification. uvic.ca |

Computational and Theoretical Studies on Ethyl 6 Bromo 2,3 Difluorobenzoate

Electronic Structure and Reactivity Predictions

The electronic properties of Ethyl 6-bromo-2,3-difluorobenzoate are dictated by the interplay of the substituent effects of the bromine atom, the two fluorine atoms, and the ethyl ester group on the aromatic ring. These substituents significantly influence the molecule's geometry, stability, and reactivity.

Although direct computational data for this compound is unavailable, insights can be drawn from a detailed study on 2,3-difluorobenzoic acid, which provides a foundational model for the electronic and structural characteristics of the benzene (B151609) ring. A study by Karabacak et al. performed comprehensive Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) calculations on 2,3-difluorobenzoic acid using the 6-311++G(d,p) basis set nih.gov.

Table 1: Predicted Geometrical Parameters for the Aromatic Ring of this compound (based on data for 2,3-difluorobenzoic acid nih.gov)

| Parameter | Predicted Value Range |

| C-C bond lengths (aromatic) | 1.38 - 1.40 Å |

| C-F bond lengths | ~1.34 Å |

| C-Br bond length | ~1.89 Å |

| C-C=O bond angle | ~120° |

| O-C=O bond angle | ~125° |

| C-C-F bond angles | ~118-121° |

| C-C-Br bond angle | ~119-122° |

Note: These are estimated values and would require specific DFT calculations on this compound for precise determination.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. For 2,3-difluorobenzoic acid, DFT calculations have shown that both HOMO and LUMO are predominantly of π-character and are distributed over the benzene ring nih.gov.

In this compound, the HOMO is expected to be localized on the electron-rich aromatic ring, with significant contributions from the bromine atom, which possesses lone pairs of electrons. The LUMO, on the other hand, is anticipated to be centered on the aromatic ring and the carbonyl group of the ester, which acts as an electron-withdrawing group. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

The electrostatic potential (ESP) map provides a visual representation of the charge distribution within the molecule. For this compound, the ESP map would likely show negative potential (red regions) around the electronegative oxygen atoms of the ester group and the fluorine atoms, indicating their nucleophilic character. A region of positive potential (blue region), known as a σ-hole, is expected on the outer surface of the bromine atom along the C-Br bond axis. This positive region makes the bromine atom a potential halogen bond donor nih.govyoutube.com. The hydrogen atoms of the ethyl group and the aromatic ring would also exhibit positive potential.

Mechanistic Investigations of Chemical Transformations

The presence of multiple functional groups and halogen substituents makes this compound a versatile substrate for various chemical transformations, including nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

SNAr Reactions: The fluorine atoms on the aromatic ring of this compound activate the ring towards nucleophilic attack. While SNAr reactions can proceed through a stepwise Meisenheimer complex intermediate, recent computational studies have highlighted the possibility of concerted pathways, especially with certain nucleophiles and substitution patterns strath.ac.uk. A computational study of a potential SNAr reaction involving this compound would involve locating the transition state for the nucleophilic attack on the carbon atom bearing a fluorine or bromine. The energy barrier of this transition state would determine the feasibility and rate of the reaction. The fluorine atoms, being more electronegative, are generally better leaving groups in SNAr reactions than bromine, provided the attack occurs at the carbon to which they are attached.

Cross-Coupling Reactions: The carbon-bromine bond in this compound is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. Computational studies on similar bromo-aromatic compounds have elucidated the mechanistic steps, which typically involve oxidative addition, transmetalation, and reductive elimination nih.gov. A theoretical investigation would focus on characterizing the transition states for each of these elementary steps to understand the reaction kinetics and the role of the catalyst and ligands. The electronic and steric effects of the ortho-fluorine atoms and the ethyl ester group would significantly influence the energetics of these transition states.

A detailed reaction coordinate analysis for both SNAr and cross-coupling reactions would map the energy profile of the reaction from reactants to products, passing through any intermediates and transition states. This analysis would provide crucial information on the rate-determining step of the reaction.

Computational Studies on Intermolecular Interactions and Halogen Bonding

The bromine atom in this compound can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. This is due to the formation of a region of positive electrostatic potential, the σ-hole, on the bromine atom opposite to the C-Br covalent bond nih.govyoutube.com.

Computational studies on similar brominated aromatic compounds have shown that these halogen bonds can play a significant role in crystal packing and molecular recognition uiowa.eduresearchgate.net. In the solid state, it is conceivable that the bromine atom of one molecule of this compound could interact with an electron-rich site of a neighboring molecule, such as the oxygen atom of the carbonyl group, forming a C-Br···O halogen bond.

DFT calculations can be employed to model these intermolecular interactions and to quantify their strength. Analysis of the electron density topology, using methods like the Quantum Theory of Atoms in Molecules (QTAIM), can provide further evidence for the existence and nature of these halogen bonds. Understanding these interactions is crucial for predicting the solid-state structure and properties of the compound.

Quantum Mechanical/Molecular Mechanics (QM/MM) Approaches to Halogen Bond Contributions

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful tools for studying large molecular systems, such as a molecule interacting with a protein or in a solvent environment. nih.govrsc.orgnih.gov These approaches treat a critical part of the system with high-accuracy quantum mechanics (QM), while the remainder is described by a more computationally efficient molecular mechanics (MM) force field. nih.gov For this compound, a QM/MM study would typically define the this compound molecule and its immediate interaction partners (the QM region) and the surrounding environment (the MM region).

The primary application of QM/MM in this context would be to elucidate the nature and strength of halogen bonds formed by the bromine atom. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.govacs.org The strength and geometry of these bonds are highly tunable by the electronic environment of the halogen. nih.gov

In the case of this compound, the two fluorine atoms at the ortho and meta positions are expected to have a significant impact on the σ-hole of the bromine atom. Fluorine is highly electronegative and acts as an electron-withdrawing group, which generally enhances the positive electrostatic potential of the σ-hole on the bromine atom, making it a stronger halogen bond donor. nih.govresearchgate.net This effect has been demonstrated in studies of other fluorinated halobenzenes. nih.gov

Table 1: Illustrative QM/MM Interaction Energy Components for a Halogen-Bonded Complex of a Related Bromofluorobenzene System

| Interaction Component | Energy (kcal/mol) | Description |

| QM Region | ||

| Halogen Bond | -3.5 to -7.0 | The primary stabilizing interaction between the bromine σ-hole and the acceptor. The range reflects the influence of the environment. |

| Electrostatic | -2.0 to -4.0 | Favorable electrostatic interactions between the QM and MM regions. |

| van der Waals | -1.5 to -3.0 | Dispersion and repulsion forces between the QM and MM regions. |

| MM Region | ||

| Solvation Energy | Variable | The energy change associated with the desolvation of the interacting species and the solvation of the complex. |

| Total Interaction Energy | Dependent on System | The sum of all contributions, providing the overall binding free energy. |

Note: The values in this table are hypothetical and based on typical ranges observed in QM/MM studies of similar halogen-bonded systems. The actual values for this compound would require specific calculations.

Furthermore, QM/MM molecular dynamics simulations could be employed to study the dynamic stability of the halogen bond and the conformational flexibility of the ethyl ester group. nih.gov Such simulations would provide insights into the preferred geometries of interaction and the influence of thermal fluctuations on the halogen bond. nih.gov

Non-Covalent Interaction (NCI) Analysis in Related Systems

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions in molecular systems. chemtools.orgresearchgate.net It is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). chemtools.org NCI plots provide a graphical representation of non-covalent interactions, where different types of interactions (e.g., attractive, repulsive) are distinguished by color. youtube.com

For a molecule like this compound, NCI analysis would be invaluable in identifying the various non-covalent interactions that govern its crystal packing or its binding to a biological target. In the context of related brominated and fluorinated aromatic compounds, NCI analysis has been instrumental in visualizing halogen bonds, hydrogen bonds, and van der Waals contacts. researchgate.netresearchgate.net

An NCI analysis of a dimer of this compound, or its complex with a halogen bond acceptor, would likely reveal a distinct, low-RDG, low-density spike corresponding to the halogen bond between the bromine atom and the acceptor. The sign of the second eigenvalue of the Hessian of the electron density, when mapped onto the RDG isosurface, would indicate the nature of the interaction. A blue or green surface between the bromine and the acceptor would signify a stabilizing halogen bond. youtube.com

Table 2: Expected NCI Signatures for Interactions in this compound

| Interaction Type | Expected NCI Isosurface Color | Location in the Molecule |

| Halogen Bond | Blue/Green | Between the bromine atom and a halogen bond acceptor. |

| Hydrogen Bond | Blue/Green | Possible weak C-H···O or C-H···F interactions. |

| van der Waals | Green | Between the aromatic rings in a stacked or T-shaped arrangement. |

| Steric Repulsion | Red | Between bulky groups in close proximity. |

By applying NCI analysis to systems analogous to this compound, researchers can gain a qualitative and semi-quantitative understanding of the hierarchy and spatial arrangement of non-covalent interactions. This information is crucial for rationalizing crystal structures and for designing molecules with specific self-assembly properties or binding affinities.

Future Research Directions and Emerging Methodologies

Sustainable and Green Chemistry Approaches for Halogenated Aromatic Ester Synthesis

Another key aspect of green chemistry in this context is the use of environmentally friendly solvents and reaction conditions. chu.edu.cn Researchers are exploring solvent-free reaction conditions, often facilitated by mechanochemistry, which involves performing reactions by grinding or milling the reactants together. acs.org This method has been successfully applied to the reduction of alkyl and aryl halides and shows promise for other transformations in the synthesis of halogenated esters. acs.org Additionally, the use of microwave irradiation as an alternative energy source can lead to shorter reaction times and improved yields, contributing to a more sustainable process. researchgate.net

Recent advancements have also focused on the development of metal-free catalytic systems to avoid the use of potentially toxic and expensive transition metals. purdue.eduacs.org For example, a novel method for the synthesis of diarylamines from aromatic aldehydes and anilines proceeds under mild, metal-free conditions with high atom economy. acs.org Similarly, a catalytic and green route to aryl-(Z)-vinyl chlorides has been developed using scandium triflate as a catalyst. nih.gov

| Green Chemistry Approach | Description | Potential Benefits |

| C-H Functionalization | Direct activation and functionalization of carbon-hydrogen bonds. | Reduces synthetic steps, improves atom economy. rsc.org |

| Mechanochemistry | Solvent-free reactions conducted by grinding or milling. | Reduces solvent waste, potentially safer. acs.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Shorter reaction times, improved energy efficiency. researchgate.net |

| Metal-Free Catalysis | Utilization of organocatalysts or other non-metal catalysts. | Avoids toxic and expensive heavy metals. purdue.eduacs.org |

| Sustainable Starting Materials | Use of abundant and less hazardous precursors. | Lower cost, reduced environmental footprint. chu.edu.cn |

Integration of Flow Chemistry and Real-time Analytics for Optimized Chemical Processes

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for the synthesis of halogenated aromatic esters. noelresearchgroup.com This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. noelresearchgroup.comdp.tech The enhanced heat and mass transfer in microreactors can enable reactions that are difficult or dangerous to perform in traditional batch reactors. researchgate.net

The integration of real-time analytical techniques with flow chemistry platforms is a crucial step towards fully optimized and automated chemical processes. numberanalytics.com By continuously monitoring reaction progress, it is possible to make immediate adjustments to the reaction conditions to maintain optimal performance. numberanalytics.comnumberanalytics.com This data-driven approach not only enhances efficiency and product quality but also facilitates a deeper understanding of the reaction kinetics and mechanism. researchgate.net Advanced analytics and machine learning can be used to analyze this real-time data to provide predictive insights for further process optimization. numberanalytics.commckinsey.com

Automated platforms combining flow chemistry with optimization algorithms, such as Bayesian optimization, can autonomously explore and identify the best reaction conditions. kaist.ac.kr This approach significantly accelerates the development of new synthetic routes and can be applied to create libraries of compounds for screening purposes. kaist.ac.krrsc.org

| Technology | Description | Advantages for Halogenated Ester Synthesis |

| Flow Chemistry | Reactions are run in a continuous stream. | Precise control over reaction parameters, enhanced safety, scalability. noelresearchgroup.comdp.tech |

| Real-Time Analytics | Continuous monitoring of the reaction. | Immediate process optimization, improved product quality and consistency. numberanalytics.comnumberanalytics.com |

| Process Automation | Integration of flow chemistry with control algorithms. | Autonomous optimization of reaction conditions, accelerated discovery. kaist.ac.kr |

Exploration of Novel Catalytic Systems for Selective Functionalization of Aryl Bromides and Fluorides

The selective functionalization of either the bromide or fluoride (B91410) substituents on a difluorobromobenzene ring is a significant challenge due to the different reactivities of the C-Br and C-F bonds. The development of novel catalytic systems that can achieve high selectivity is a major area of research.

For the activation of aryl bromides, palladium-based catalysts have been extensively studied and are highly effective for a variety of cross-coupling reactions. elsevierpure.commit.edu Recent research has focused on developing more active and versatile palladium catalysts, as well as exploring catalysts based on more abundant and less expensive metals like copper and nickel. nih.govnih.gov For example, a synergistic silver and palladium catalytic system has been developed for the direct arylation of simple arenes with aryl bromides. elsevierpure.comacs.org

The activation of the highly inert C-F bond is a more formidable challenge. acs.orgresearchgate.net However, significant progress has been made in recent years through the use of transition metal complexes, often in combination with specific ligands that promote C-F bond cleavage. acs.orgresearchgate.net Nickel and cobalt catalysts have shown particular promise in this area. researchgate.netresearchgate.net Directed C-F bond activation, where a functional group on the substrate helps to position the catalyst for the cleavage of a specific C-F bond, is a powerful strategy for achieving regioselectivity in polyfluorinated aromatic compounds. acs.orgacs.org Furthermore, transition-metal-free methods for C-F bond activation are also being explored. springernature.com

| Catalyst Target | Catalyst System Examples | Key Features |

| Aryl Bromides | Palladium-Josiphos, Copper(I) iodide/tributyl phosphine (B1218219), Silver/Palladium dual catalysis. nih.govnih.govacs.org | High reactivity and versatility in cross-coupling reactions. nih.gov |

| Aryl Fluorides | Nickel(NHC) complexes, Cobalt-based catalysts, Pyridine-directed Nickel catalysts. researchgate.netacs.org | Ability to activate the strong C-F bond, often with high regioselectivity. acs.orgacs.org |

Development of Photo-Driven Transformations for Bromodifluorobenzoate Systems

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild reaction conditions using visible light as a renewable energy source. purdue.edumdpi.com This methodology is particularly well-suited for the functionalization of aryl halides, including bromodifluorobenzoate systems. nih.gov The generation of aryl radicals from aryl halides via photoredox catalysis provides a versatile platform for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org

Recent studies have demonstrated the use of photoredox catalysis for the hydrodefluorination, alkylation, alkenylation, and arylation of polyfluorinated arenes. mdpi.com A significant advantage of photoredox catalysis is its compatibility with a wide range of functional groups. purdue.edu Moreover, dual catalytic systems that combine a photoredox catalyst with a transition metal catalyst, such as copper or nickel, have expanded the scope of these transformations, allowing for the synthesis of complex molecules like α-fluoro benzylic esters and α,α-difluoro benzylic phosphonates. nih.gov

The development of photoredox-catalyzed bromodifluoromethylation of alkenes has also been reported, showcasing the potential to introduce the CF2Br group into various organic molecules. nih.gov Future research in this area will likely focus on the development of new photocatalysts, the exploration of novel reaction pathways, and the application of these methods to the synthesis of increasingly complex and valuable compounds. acs.org

Advanced Machine Learning and AI in Predictive Synthetic Chemistry for Halogenated Aromatics

Furthermore, AI can be integrated with automated reaction platforms to create self-optimizing systems that can autonomously design and execute experiments to find the best conditions for a given reaction. rsc.orgchemical.aichemrxiv.org This synergy between AI and automation has the potential to significantly accelerate the pace of chemical discovery and development. youtube.com As more high-quality data becomes available and ML algorithms become more sophisticated, the predictive power of these tools will continue to grow, making them indispensable for the design of synthetic routes to complex molecules like Ethyl 6-bromo-2,3-difluorobenzoate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.